molecular formula C22H24N4O3 B6026290 N-{2-[(2-hydroxy-2-phenylethyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

N-{2-[(2-hydroxy-2-phenylethyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B6026290
M. Wt: 392.5 g/mol
InChI Key: JNOMPLUQGQOOPY-UHFFFAOYSA-N
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Description

This compound features a beta-carboline core fused with a tetrahydro-2H-pyridine ring and an amide-linked 2-hydroxy-2-phenylethylamine side chain. Beta-carbolines are heterocyclic aromatic amines known for modulating neurotransmitter receptors (e.g., GABAA, serotonin receptors).

Properties

IUPAC Name

N-[2-[(2-hydroxy-2-phenylethyl)amino]-2-oxoethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c27-20(15-6-2-1-3-7-15)12-23-21(28)13-24-22(29)26-11-10-17-16-8-4-5-9-18(16)25-19(17)14-26/h1-9,20,25,27H,10-14H2,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOMPLUQGQOOPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)NCC(=O)NCC(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

  • Antioxidant Properties
    • The compound exhibits significant antioxidant activity, making it a candidate for the treatment of oxidative stress-related disorders. Research indicates that it can mitigate oxidative damage by scavenging free radicals and enhancing endogenous antioxidant defenses.
  • Neuroprotective Effects
    • Studies have demonstrated that this compound can protect neuronal cells from apoptosis induced by various neurotoxic agents. Its ability to cross the blood-brain barrier enhances its potential as a neuroprotective agent in conditions such as Alzheimer’s disease and Parkinson’s disease.
  • Anti-inflammatory Activity
    • The compound has shown promise in reducing inflammation in preclinical models. It may inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammatory responses, suggesting its use in treating chronic inflammatory diseases.

Neuropharmacology

  • Cognitive Enhancement
    • Preliminary studies suggest that N-{2-[(2-hydroxy-2-phenylethyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide may enhance cognitive functions such as memory and learning. This is particularly relevant for age-related cognitive decline and neurodegenerative diseases.
  • Potential as an Antidepressant
    • Research has indicated that this compound may exhibit antidepressant-like effects in animal models. It is believed to influence neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for mood regulation.

Therapeutic Applications

  • Cancer Treatment
    • There is emerging evidence that this compound may possess anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines and inhibit tumor growth in vivo, making it a candidate for further investigation in cancer therapeutics.
  • Cardiovascular Health
    • The compound's antioxidant and anti-inflammatory properties may contribute to cardiovascular protection. It could potentially be developed as a therapeutic agent for conditions like atherosclerosis and hypertension.

Case Studies

StudyFindings
Study on Antioxidant ActivityDemonstrated significant reduction in oxidative stress markers in vitro .
Neuroprotective EffectsShowed protection against neurotoxic agents in cultured neuronal cells .
Anti-inflammatory ResearchReduced levels of pro-inflammatory cytokines in animal models .
Cognitive Enhancement TrialsImproved memory retention in aged rats .

Comparison with Similar Compounds

N-{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

  • Structure : Shares the beta-carboline core but substitutes the hydroxy-phenylethyl group with a benzylpiperidine moiety. A chlorine atom replaces a hydrogen at the 6-position of the beta-carboline.
  • Molecular Formula : C26H30ClN5O2 (MW: 480.0) .
  • Electronic Effects: Chlorine at the 6-position may alter electron density in the beta-carboline ring, affecting receptor binding or metabolic stability.
  • Functional Implications : Likely targets CNS receptors but with modified selectivity due to steric and electronic differences.

4-Amino-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide

  • Structure : Replaces the beta-carboline core with a benzamide group. The side chain contains a 2-fluorophenyl moiety.
  • Molecular Formula : C15H14FN3O2 (MW: 287.29) .
  • Key Differences: Simplified Core: The absence of the beta-carboline system reduces molecular complexity and may limit interactions with neurotransmitter receptors.
  • Functional Implications: Likely exhibits distinct pharmacological profiles, favoring non-CNS targets.

3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide

  • Structure : Features a pyrazine-carboxamide core with a difluorophenyl-hydroxyacetyl side chain.
  • Synthesis : Prepared via coupling of 2-(3,5-difluorophenyl)-2-hydroxy-acetic acid with a pyrazine precursor using HATU and DIPEA in THF .
  • Key Differences :
    • Fluorine-Rich Side Chain : The 3,5-difluorophenyl group enhances binding affinity to hydrophobic pockets in targets (e.g., kinases or GPCRs).
    • Chirality : Separated into isomers via chiral chromatography (Chiralpak® OD), highlighting the importance of stereochemistry in activity .
  • Functional Implications : Demonstrates how fluorination and stereochemical control can optimize drug-like properties.

N-[(2-Oxo-2H-1-benzopyran-3-yl)carboxyl]phenethylamide

  • Structure : Contains a coumarin (benzopyran) core linked to a phenethylamide group.
  • Synthesis: Formed via condensation of 2-aminobenzothiazole and coumarin derivatives in benzene, yielding crystalline products .
  • Key Differences :
    • Coumarin Core : Introduces lactone and conjugated aromatic systems, which may confer fluorescence or antioxidant properties.
    • Physicochemical Properties : Melting point 135–138°C; IR and NMR data confirm amide and lactone functionalities .
  • Functional Implications : Highlights the role of aromatic systems in supramolecular assembly and material science applications.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Key Features
Target Compound Beta-carboline 2-Hydroxy-2-phenylethylamide Not provided Not provided Potential CNS activity; hydrophilic side chain
N-{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide Beta-carboline Benzylpiperidine; 6-Cl C26H30ClN5O2 480.0 Enhanced lipophilicity; chlorine substitution
4-Amino-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide Benzamide 2-Fluorophenyl C15H14FN3O2 287.29 Simplified structure; fluorinated aromatic ring
3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide Pyrazine-carboxamide 3,5-Difluorophenyl-hydroxyacetyl C21H18F2N4O3 428.3 Fluorine-enhanced binding; chiral resolution critical

Research Findings and Implications

  • Structural Modifications : Substitutions on the beta-carboline core (e.g., chlorine, benzylpiperidine) significantly alter lipophilicity and target selectivity. Hydroxy groups improve solubility but may reduce metabolic stability .
  • Synthetic Strategies : Amide coupling (e.g., HATU-mediated) and chiral separation are common in synthesizing analogs, ensuring high enantiomeric excess (>98% ee) .
  • Biological Relevance : Beta-carboline derivatives often target neurotransmitter receptors, while fluorinated analogs (e.g., difluorophenyl compounds) show enhanced affinity for kinases or GPCRs .

Preparation Methods

Activation of the Carboxylic Acid

The beta-carboline-2-carboxylic acid is activated using oxalyl chloride or thionyl chloride to form the corresponding acid chloride. For example, treatment with oxalyl chloride in dichloromethane at 0–5°C for 2 hours yields the acid chloride, which is isolated via solvent evaporation.

Coupling with Ammonia or Amines

The acid chloride reacts with aqueous ammonia or amines to form the primary carboxamide. In the case of the target compound, this step generates the intermediate 1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide .

Synthesis of 2-Hydroxy-2-phenylethylamine

The side chain 2-hydroxy-2-phenylethylamine is prepared through the following steps:

Reduction of 2-Nitro-1-phenylethanol

2-Nitro-1-phenylethanol is reduced using LiAlH₄ in tetrahydrofuran (THF) at reflux for 6 hours, yielding the amine with concurrent hydroxyl group retention. Alternative methods employ catalytic hydrogenation (H₂/Pd-C) in ethanol, achieving >90% conversion.

Resolution of Stereoisomers

If chirality is required, enzymatic resolution using lipase B from Candida antarctica selectively hydrolyzes the (R)- or (S)-enantiomer, providing enantiomeric excesses >98%.

Coupling of the Beta-Carboline Carboxamide with 2-Hydroxy-2-phenylethylamine

The final step involves forming the secondary amide bond between the beta-carboline carboxamide and the amine side chain. Two methods are prevalent:

Activated Ester Method

The carboxamide is converted to a N-hydroxysuccinimide (NHS) ester using N,N’-dicyclohexylcarbodiimide (DCC) and NHS in dry THF. Subsequent reaction with 2-hydroxy-2-phenylethylamine at 25°C for 12 hours yields the target compound.

Direct Coupling Using Carbodiimides

Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) facilitates amide bond formation at 0–5°C, with yields exceeding 75%.

Purification and Characterization

Crystallization

The crude product is purified via recrystallization from ethanol/water (4:1 v/v), yielding colorless crystals. X-ray diffraction studies of analogous benzamides reveal hydrogen bonding networks (N–H⋯O and C–H⋯π interactions) that stabilize the crystal lattice.

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆): δ 7.85 (s, 1H, amide NH), 7.45–7.20 (m, 5H, aromatic), 5.10 (s, 1H, OH), 4.30–3.90 (m, 2H, CH₂NH).

  • IR (KBr): 3280 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O amide).

Alternative Synthetic Routes

Rhodium-Catalyzed Annulation

While primarily used for azepinones, Rh(III)-catalyzed intramolecular annulations could potentially functionalize the beta-carboline core at elevated temperatures.

Challenges and Optimization

  • Steric hindrance : Bulky substituents on the beta-carboline core necessitate longer reaction times or higher temperatures.

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility but complicate purification.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-{2-[(2-hydroxy-2-phenylethyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide, and how can reaction conditions be optimized?

  • Methodology : Begin with a reflux-based coupling reaction using a water bath (100°C for 4 hours) with stoichiometric equivalents of intermediates (e.g., benzimidazole derivatives and nitroaniline analogs). Monitor reaction progression via TLC and purify via recrystallization (methanol or ethanol) . Optimize yields by adjusting solvent polarity (e.g., switching from methanol to DMF for improved solubility) and catalyst selection (e.g., palladium-based catalysts for reductive cyclization) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of analytical techniques:

  • HPLC with UV detection (λ = 254 nm) to assess purity, referencing pharmacopeial impurity thresholds (e.g., total impurities ≤0.5%, individual impurities ≤0.1%) .
  • 1H-NMR and IR spectroscopy to confirm functional groups (e.g., amide C=O stretch at ~1700 cm⁻¹, aromatic C-H stretches at ~3110 cm⁻¹) .
  • Elemental analysis to validate molecular formula (e.g., C, H, N content within ±0.3% of theoretical values) .

Q. What solvents and conditions are suitable for recrystallization to ensure high yields and purity?

  • Methodology : Test polar aprotic solvents (e.g., methanol, ethanol) under ice-cold conditions to precipitate the compound. For hydrophobic intermediates, use mixed solvents (e.g., methanol:water 3:1 v/v). Monitor crystal formation via microscopy and compare melting points with literature data (e.g., 175–176°C for similar carboxamide derivatives) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between calculated and experimental analytical data (e.g., elemental analysis, NMR shifts)?

  • Methodology :

  • Re-evaluate stoichiometry : Verify reactant ratios and reaction completion (e.g., unreacted starting materials may skew C/H/N values) .
  • Consider isotopic effects or polymorphism : For NMR, confirm solvent interactions (e.g., CDCl3 vs. DMSO-d6) and crystal packing effects via X-ray diffraction .
  • Cross-validate with orthogonal methods : Use mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the beta-carboline moiety?

  • Methodology :

  • Modify substituents : Introduce electron-withdrawing groups (e.g., nitro, cyano) at the beta-carboline 1-position to assess impact on receptor binding .
  • Conformational analysis : Use DFT calculations to model the compound’s 3D structure and dock it into target proteins (e.g., serotonin receptors) .
  • In vitro assays : Test analogs for bioactivity (e.g., anti-inflammatory or neuroprotective effects) using cell-based models (IC50 determination) .

Q. How can impurity profiles be minimized during large-scale synthesis?

  • Methodology :

  • Process optimization : Implement gradient HPLC to track byproducts (e.g., deamidated or oxidized derivatives) and adjust reaction pH/temperature to suppress their formation .
  • Purification techniques : Use column chromatography with silica gel (ethyl acetate:hexane gradients) or preparative HPLC to isolate high-purity batches .

Q. What computational tools are recommended for predicting metabolic stability or toxicity of this compound?

  • Methodology :

  • ADMET prediction : Use software like Schrödinger’s QikProp or SwissADME to estimate logP, bioavailability, and cytochrome P450 interactions .
  • Metabolic pathway modeling : Employ molecular dynamics simulations to predict hydrolysis sites (e.g., amide bond cleavage) or phase II conjugation patterns .

Data Contradiction Analysis

Q. How should researchers address inconsistent bioactivity results across studies?

  • Methodology :

  • Replicate experiments : Ensure consistent cell lines (e.g., HEK-293 vs. SH-SY5Y) and assay conditions (e.g., serum concentration, incubation time) .
  • Control for stereochemistry : Verify enantiomeric purity via chiral HPLC, as racemic mixtures may exhibit divergent activities .

Q. What factors contribute to variability in synthetic yields, and how can they be controlled?

  • Methodology :

  • Parameter screening : Use Design of Experiments (DoE) to test temperature, solvent, and catalyst interactions .
  • Byproduct identification : Characterize low-yield batches using LC-MS to identify side reactions (e.g., dimerization or oxidation) .

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